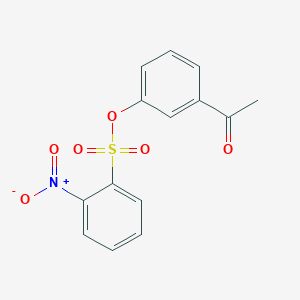

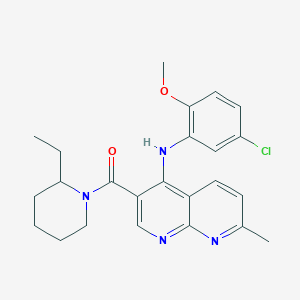

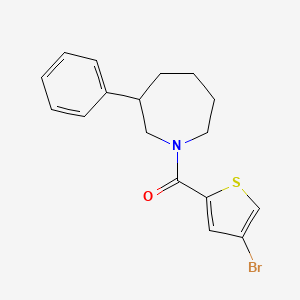

![molecular formula C18H11NO3 B2767455 6-Hydroxy-2-(2-quinolylmethylene)benzo[b]furan-3-one CAS No. 1351357-89-5](/img/structure/B2767455.png)

6-Hydroxy-2-(2-quinolylmethylene)benzo[b]furan-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of “6-Hydroxy-2-(2-quinolylmethylene)benzo[b]furan-3-one” involves a benzofuran system, which is a heterocyclic compound . Benzofuran is a privileged structure in the field of drug discovery due to its unique structural features and wide array of biological activities .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, benzofuran derivatives are known to undergo various chemical reactions. For example, an iodine (III)-catalyzed oxidative cyclization of 2-hydroxystilbenes provides 2-arylbenzofurans .Applications De Recherche Scientifique

Tautomeric and Chemosensing Applications

Crown-containing arylimines of benzo[b]furan derivatives, including structures related to 6-Hydroxy-2-(2-quinolylmethylene)benzo[b]furan-3-one, have been synthesized and analyzed for their structure, spectral, luminescent, and complexing properties. These compounds exhibit tautomeric behavior between benzenoid and quinoid forms, with the quinoid form's stability influenced by solvent and substituents. This tautomeric shift is crucial for their application as fluorescent tautomeric chemosensors for metal ions like Mg2+, Ca2+, and Ba2+, showcasing significant changes in absorption and emission spectra upon complexation (Dubonosov et al., 2008).

Anticancer and Antiproliferative Activity

Novel 3-arylaminobenzofuran derivatives targeting the colchicine site on tubulin have been synthesized and evaluated for their anticancer and antiangiogenic activities. These compounds, which share a structural framework with this compound, have shown potent in vitro and in vivo antitumor properties, including the induction of apoptosis and inhibition of cancer cell growth at nanomolar concentrations (Romagnoli et al., 2015).

Organic Electronics and Luminescent Materials

Research on hybrid materials incorporating 6H-indolo[2,3-b]quinoxaline attached to bulky polyaromatic hydrocarbons, akin to the structural motif of this compound, has led to the development of compounds with promising optical and electronic properties. These materials are characterized by their cyan emission and moderate quantum efficiency, with potential applications in organic light-emitting diodes (OLEDs) (Tyagi et al., 2011).

Synthesis of Functionalized Compounds

A green, catalyst-free, and solvent-free synthesis approach has been developed for the creation of functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones and furo[3,2-c]quinolin-4-(5H)-ones, demonstrating the versatility of furan derivatives in synthesizing complex structures. This method underscores the utility of compounds related to this compound in sustainable chemistry applications (Kumar et al., 2015).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity (dusts and mists), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Orientations Futures

Benzofuran and its derivatives, including “6-Hydroxy-2-(2-quinolylmethylene)benzo[b]furan-3-one”, have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests that there is potential for future research in this area, particularly in the development of new therapeutic agents.

Propriétés

IUPAC Name |

(2Z)-6-hydroxy-2-(quinolin-2-ylmethylidene)-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO3/c20-13-7-8-14-16(10-13)22-17(18(14)21)9-12-6-5-11-3-1-2-4-15(11)19-12/h1-10,20H/b17-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKLICKFAHNDKHG-MFOYZWKCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C=C3C(=O)C4=C(O3)C=C(C=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=N2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

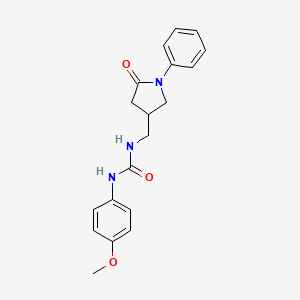

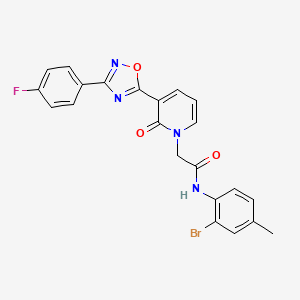

![2-Chloro-N-[1-[4-(2-oxopiperidin-1-yl)phenyl]ethyl]acetamide](/img/structure/B2767378.png)

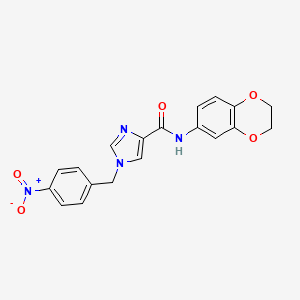

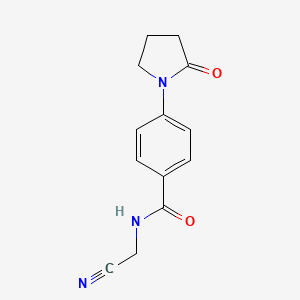

![N-[[4-[3-Methyl-4-(4-methyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2767382.png)

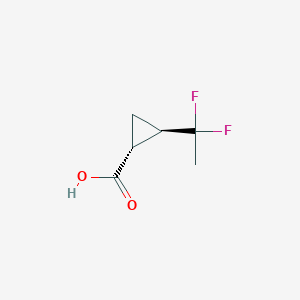

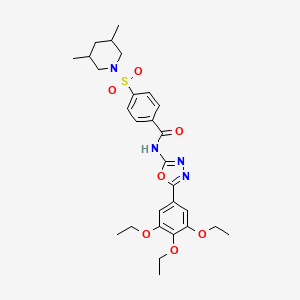

![1-Azabicyclo[2.2.1]heptane-2-carboxylic acid, ethyl ester, (1R,2S,4R)-rel-](/img/structure/B2767390.png)

![1-[3,5-Bis(Trifluoromethyl)Benzyl]-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/no-structure.png)